molecular formula C18H17N3O3S B1242269 N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

Cat. No.: B1242269
M. Wt: 355.4 g/mol
InChI Key: PSZVWNUEDJXAMD-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[4-[(5-methyl-2-thiophenyl)methylidene]-2,5-dioxo-1-imidazolidinyl]acetamide is an imidazolidine-2,4-dione.

Scientific Research Applications

Molecular Structure and Interactions

  • The compound N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide exhibits a planar conformation in its imidazolidine-2,4-dione system. This structural aspect is crucial for its molecular interactions and stability, which are further enhanced by intermolecular hydrogen bonds forming cyclic dimers and chains (Sethusankar et al., 2002).

Synthesis and Characterization

  • Various derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized, showcasing the versatility and potential for structural modifications in this class of compounds (Sunder & Maleraju, 2013).
  • Novel 5,5-dimethylhydantoin derivatives, including 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide, have been synthesized, indicating the compound's relevance in creating dipeptide mimetics with a hydantoin moiety (Todorov & Naydenova, 2010).

Anticancer Potential

  • Synthesized derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been investigated for their anticancer activity, particularly against human lung adenocarcinoma cells. This highlights the potential therapeutic applications of this compound in cancer treatment (Evren et al., 2019).

Antimicrobial Activity

  • A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives have been synthesized and shown to possess significant antimicrobial activity, particularly against various bacteria and fungi (Baviskar et al., 2013).

Pharmacological Evaluation

  • Synthesized derivatives have been evaluated for various pharmacological activities, such as anti-inflammatory effects, showcasing the compound's broad application spectrum in medicinal chemistry (Nikalje et al., 2015).

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C18H17N3O3S/c1-11-3-6-13(7-4-11)19-16(22)10-21-17(23)15(20-18(21)24)9-14-8-5-12(2)25-14/h3-9H,10H2,1-2H3,(H,19,22)(H,20,24)/b15-9+

InChI Key

PSZVWNUEDJXAMD-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(S3)C)/NC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(S3)C)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(S3)C)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Reactant of Route 2
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N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Reactant of Route 3
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N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide

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